2-Chloro-4-(difluoromethoxy)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1261598-55-3 |
|---|---|
Molecular Formula |
C5H3ClF2N2O |
Molecular Weight |
180.54 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4-9-2-1-3(10-4)11-5(7)8/h1-2,5H |
InChI Key |
DLJINYKYWWNXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1OC(F)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Difluoromethoxy Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated pyrimidines. wikipedia.org The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The presence of a good leaving group, such as a halogen, and activating groups that can stabilize the negative charge of the intermediate Meisenheimer complex are crucial for the reaction to proceed. wikipedia.org
Regioselectivity in SNAr Reactions of Chlorinated Pyrimidines
In di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), the position of nucleophilic attack is a critical aspect of their chemistry. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C4 position. wuxiapptec.comwuxiapptec.com This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position compared to the C2 position. stackexchange.com The attack at C4 allows for the delocalization of the negative charge in the Meisenheimer intermediate onto one of the ring nitrogen atoms, which is a stabilizing factor. stackexchange.com
However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the presence of other substituents on the ring. wuxiapptec.comwuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.comwuxiapptec.com Computational studies, including Quantum Mechanics (QM) analyses, have been employed to understand these variations in regioselectivity, often by examining the energies of the transition states for C2 and C4 substitution. wuxiapptec.com
Influence of the Difluoromethoxy Group on SNAr Reactivity
The difluoromethoxy (-OCHF₂) group at the C4 position of 2-Chloro-4-(difluoromethoxy)pyrimidine significantly influences its reactivity in SNAr reactions. The fluorine atoms in the difluoromethoxy group are strongly electron-withdrawing, which has two main effects:
Activation of the Pyrimidine Ring: The electron-withdrawing nature of the -OCHF₂ group further depletes the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. This enhanced electrophilicity facilitates the SNAr reaction.
Directing Effect: While the chlorine atom is at the C2 position, the powerful electron-withdrawing effect of the -OCHF₂ group at C4 makes the C2 position more activated towards nucleophilic attack. This is because the intermediate formed upon attack at C2 can be effectively stabilized by the inductive effect of the difluoromethoxy group.
Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the chlorine atom serving as a versatile handle for introducing a wide range of substituents.
Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and a halide or triflate, and it is widely used for the formation of C-C bonds. nih.govrsc.org this compound can be effectively coupled with various aryl and heteroaryl boronic acids under Suzuki-Miyaura conditions.
A typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. Microwave-assisted protocols have been shown to be efficient for the regioselective Suzuki coupling of 2,4-dichloropyrimidines, primarily at the C4 position. mdpi.com For this compound, the reaction would proceed at the C2 position, leading to the formation of 2-aryl-4-(difluoromethoxy)pyrimidines.
Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyrimidines
| Chloropyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 77% (at C4) mdpi.com |
| 2,4-dichloropyrimidine | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 72% (at C4) mdpi.com |
| 2-chloro-4,6-dimethoxypyrimidine (B81016) | benzo[b]furan-2-boronic acid | Pd precatalyst | K₃PO₄ | MeOH/THF | High researchgate.net |
Amination Reactions (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. This compound can undergo Buchwald-Hartwig amination to introduce various primary and secondary amines at the C2 position.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu, Cs₂CO₃). beilstein-journals.org The choice of ligand is often critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing good results. This methodology provides a direct route to 2-amino-4-(difluoromethoxy)pyrimidine derivatives, which are valuable building blocks in medicinal chemistry.
Table 2: Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Aryl Triflate | Various Amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene nih.gov |
| 2-Iodo Estrone Derivative | Substituted Phenylamines | Pd(PPh₃)₄ | - | - | - beilstein-journals.org |
| β-bromovinyl/aryl aldehydes | 6-amino-1,3-dialkyluracils | Palladium | - | - | Solvent-free (Microwave) rsc.org |
Radical Reactions and their Potential with Difluoromethoxy Pyrimidines
While ionic reactions like SNAr and transition-metal-catalyzed couplings are more common for halogenated pyrimidines, radical reactions also offer unique synthetic pathways. Free radicals are atoms, molecules, or ions with unpaired electrons and can be involved in various chemical processes. nih.gov
The generation of pyrimidine-type radicals can be initiated by various sources, and these radicals can then participate in addition reactions. nih.gov For instance, pyrimidine peroxyl radicals have been studied for their reactivity towards C-H bonds. rsc.org
For this compound, radical reactions could potentially be initiated at the C-Cl bond or by hydrogen abstraction from the pyrimidine ring under specific conditions (e.g., using radical initiators or photolysis). The difluoromethoxy group, with its strong inductive effect, would influence the stability and reactivity of any radical intermediates formed on the pyrimidine ring. While specific examples of radical reactions involving this compound are not extensively documented in the provided search results, the general principles of radical chemistry suggest potential for novel functionalizations.
Stability and Transformation Pathways of the Difluoromethoxy Group under Reaction Conditions
The difluoromethoxy (-OCHF₂) group is generally considered a stable substituent under a variety of reaction conditions, which contributes to its utility in the synthesis of complex molecules. Its stability can be attributed to the strong carbon-fluorine bonds. However, its behavior can be influenced by the specific reaction environment and the nature of the reagents employed.
Under typical nucleophilic aromatic substitution (SNAr) conditions, the difluoromethoxy group at the C4 position of the pyrimidine ring is generally stable and does not undergo cleavage. The primary reaction occurs at the more labile C2-chloro position. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the pyrimidine ring, but it is not typically displaced by common nucleophiles.
In the context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the difluoromethoxy group also demonstrates considerable stability. The focus of these reactions is the transformation of the carbon-chlorine bond at the C2 position, leaving the C4-OCHF₂ moiety intact. This stability allows for the selective functionalization of the pyrimidine core without compromising the integrity of the difluoromethoxy substituent.
However, under harsh acidic or basic conditions, or at elevated temperatures, the potential for transformation or cleavage of the difluoromethoxy group exists, although this is not a common pathway in standard synthetic protocols. The primary transformation pathways for this compound overwhelmingly involve the displacement of the chlorine atom at the C2 position.
Table 1: Stability of the Difluoromethoxy Group under Various Reaction Conditions
| Reaction Type | Conditions | Stability of -OCHF₂ Group | Primary Transformation |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols at moderate temperatures | High | Substitution of the C2-chloro group |
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | High | Cross-coupling at the C2 position |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | High | C-N bond formation at the C2 position |
| Strong Acidic Conditions | Concentrated acids, high temperatures | Moderate to Low | Potential for hydrolysis or degradation |
| Strong Basic Conditions | Concentrated bases, high temperatures | Moderate | Potential for decomposition |
Detailed Mechanistic Elucidation of Key Chemical Transformations
The chemical transformations of this compound are primarily governed by the electronic properties of the pyrimidine ring, which are significantly influenced by the chloro and difluoromethoxy substituents.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction at the C2 position of this compound with a nucleophile (Nu⁻) proceeds through a well-established addition-elimination mechanism. The pyrimidine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack. The presence of the electronegative nitrogen atoms and the electron-withdrawing chloro and difluoromethoxy groups further enhances this electrophilicity.
The mechanism involves two main steps:
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms, which stabilizes the intermediate.
Chloride Elimination: The chloride ion, being a good leaving group, is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The regioselectivity of the attack at C2 over C4 is a critical aspect. While both positions are activated, the C2 position is generally more electrophilic due to the inductive and resonance effects of the adjacent nitrogen atoms and the difluoromethoxy group at C4. Computational studies on similar 2,4-disubstituted pyrimidines often show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C2 carbon, indicating it as the more favorable site for nucleophilic attack. wuxiapptec.com
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at the C2 position of this compound. The general catalytic cycle for these transformations involves a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C2-Cl bond of the pyrimidine ring. This is often the rate-determining step and results in the formation of a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring facilitates this step.
Transmetalation (Suzuki-Miyaura): An organoboron reagent (R-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base. The organic group (R) is transferred from the boron atom to the palladium center, forming a diorganopalladium(II) complex.
Amine Coordination and Deprotonation (Buchwald-Hartwig): An amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The final step involves the reductive elimination of the desired coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst and completing the catalytic cycle.
The difluoromethoxy group at the C4 position plays a significant electronic role in these transformations. Its electron-withdrawing nature enhances the electrophilicity of the C2 position, making the C-Cl bond more susceptible to oxidative addition by the palladium catalyst. This electronic influence contributes to the efficiency of these cross-coupling reactions.
Table 2: Mechanistic Overview of Key Transformations
| Transformation | Key Steps | Role of -OCHF₂ Group |
| SNAr | 1. Nucleophilic attack at C22. Formation of Meisenheimer complex3. Elimination of chloride | Electron-withdrawing, activates the ring for nucleophilic attack. |
| Suzuki-Miyaura Coupling | 1. Oxidative addition of Pd(0) to C2-Cl2. Transmetalation with boronic acid3. Reductive elimination | Electron-withdrawing, facilitates oxidative addition. |
| Buchwald-Hartwig Amination | 1. Oxidative addition of Pd(0) to C2-Cl2. Amine coordination and deprotonation3. Reductive elimination | Electron-withdrawing, facilitates oxidative addition. |
Synthesis and Diversification of Derivatives and Analogues of 2 Chloro 4 Difluoromethoxy Pyrimidine
Strategies for Functionalization at the Chloro Position (C-2)
The chlorine atom at the C-2 position of 2-chloro-4-(difluoromethoxy)pyrimidine is a key site for introducing molecular diversity. This is primarily achieved through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The pyrimidine (B1678525) ring is electron-deficient, which facilitates the displacement of the chloro group by various nucleophiles. The reactivity of the C-2 position is influenced by the electronic effects of the nitrogen atoms in the ring and the difluoromethoxy group at C-4. While typically the C-4 position in 2,4-dichloropyrimidines is more reactive towards nucleophiles, the presence of the difluoromethoxy group at C-4 in the title compound directs substitution to the C-2 position. stackexchange.commdpi.com
A variety of nucleophiles can be employed in these reactions, including:
Amines: Reaction with primary and secondary amines leads to the formation of 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated.
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form 2-alkoxy and 2-aryloxypyrimidines, respectively.
Thiols: Thiolates react to yield 2-thioether derivatives.
| Nucleophile | Reagent Example | Product Type |
| Amine | R¹R²NH | 2-Aminopyrimidine |
| Alcohol | R-OH/Base | 2-Alkoxypyrimidine |
| Phenol (B47542) | Ar-OH/Base | 2-Aryloxypyrimidine |
| Thiol | R-SH/Base | 2-(Alkylthio)pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups. mdpi.comresearchgate.net Microwave irradiation can significantly accelerate these reactions. mdpi.comresearchgate.net
Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to afford 2-alkynylpyrimidine derivatives. researchgate.netrsc.org
Heck Coupling: This reaction involves the coupling with an alkene to introduce a vinyl group. rsc.org
Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-Aryl/Vinyl-pyrimidine |
| Sonogashira | R-C≡CH | Pd catalyst, Cu co-catalyst, Base | 2-Alkynylpyrimidine |
| Heck | Alkene | Pd catalyst, Base | 2-Vinylpyrimidine |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | 2-Aminopyrimidine |
Modifications and Transformations of the Difluoromethoxy Group (C-4)
The difluoromethoxy group at the C-4 position is generally stable under many reaction conditions. Its modification is less common than functionalization at the chloro position. However, under forcing conditions, cleavage of the ether linkage could potentially occur, leading to the formation of a 4-hydroxypyrimidine (B43898) derivative. The strong electron-withdrawing nature of the difluoromethyl group enhances the leaving group ability at this position compared to a methoxy (B1213986) group.
Functionalization at Other Positions of the Pyrimidine Ring (C-5, C-6)
Functionalization at the C-5 and C-6 positions of the pyrimidine ring is more challenging due to the lower reactivity of these C-H bonds compared to the C-2 chloro position. However, several strategies can be employed:
Halogenation: Electrophilic halogenation can introduce a halogen atom, typically at the C-5 position, which can then be used in cross-coupling reactions.
Lithiation/Metalation: Directed ortho-metalation (DoM) can be used to deprotonate the C-5 or C-6 position, followed by quenching with an electrophile. The directing group is crucial for the regioselectivity of this reaction.
C-H Activation: Transition metal-catalyzed C-H activation is an emerging and powerful tool for the direct functionalization of C-H bonds. researchgate.net This can allow for the introduction of aryl or alkyl groups at the C-5 or C-6 positions. For instance, pyrimidine-directed ruthenium-catalyzed C-H bis-arylation has been demonstrated. nih.gov
Synthesis of Fused Pyrimidine Systems Incorporating Difluoromethoxy Moieties
Fused pyrimidine systems are of significant interest in medicinal chemistry as they are present in numerous biologically active molecules, including purines. nih.gov this compound can serve as a precursor for the synthesis of these bicyclic and polycyclic systems.
A common approach involves the introduction of a functional group at the C-2 position that can subsequently react with a substituent on a neighboring atom (C-5 or an exocyclic group) to form a new ring. For example, a 2-amino-substituted pyrimidine can be reacted with a suitable reagent to construct a fused imidazole, triazole, or pyrazole (B372694) ring. Annulation reactions can also be employed to build a new ring onto the pyrimidine core. The synthesis of pyrrolo[2,3-d]pyrimidines, for instance, can be achieved from appropriately substituted pyrimidines. researchgate.net
Parallel Synthesis and Combinatorial Approaches for Library Generation
The amenability of this compound to a variety of functionalization reactions makes it an excellent scaffold for parallel synthesis and combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening. cuny.eduopenaccessjournals.comspirochem.com
Parallel Synthesis: In this approach, a series of reactions are performed simultaneously in separate reaction vessels, often in a multi-well plate format. cuny.eduopenaccessjournals.com For example, an array of different amines can be reacted with this compound in a 96-well plate to rapidly generate a library of 2-aminopyrimidine derivatives. spirochem.com
Combinatorial Chemistry: This involves the "mix and split" strategy to create a large number of compounds in a short period. cuny.eduyoutube.com While more complex to deconvolute, this method can generate vast libraries. DNA-encoded libraries (DELs) represent a modern approach where each molecule is tagged with a unique DNA sequence, allowing for the screening of billions of compounds. nih.gov Pyrimidine scaffolds are well-suited for the construction of DELs. nih.gov
The general workflow for library generation using this compound would involve:
Scaffold Functionalization: Reaction of the C-2 chloro position with a diverse set of building blocks (e.g., amines, boronic acids).
Further Diversification (Optional): Subsequent reactions at other positions of the pyrimidine ring or on the newly introduced functional groups.
Purification and Characterization: High-throughput purification methods are often employed.
These high-throughput synthesis techniques significantly accelerate the drug discovery process by providing a large and diverse chemical space for biological screening. openaccessjournals.comspirochem.com
Spectroscopic Characterization and Computational Studies of 2 Chloro 4 Difluoromethoxy Pyrimidine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Chloro-4-(difluoromethoxy)pyrimidine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be employed for an unambiguous structural assignment.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The pyrimidine (B1678525) ring features two protons, H-5 and H-6. Due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro and difluoromethoxy substituents, these protons would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. They would appear as doublets due to coupling to each other. The difluoromethoxy group contains a single proton (-OCHF₂) which would resonate as a triplet due to coupling with the two adjacent fluorine atoms (J-coupling).
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The pyrimidine ring carbons are expected to resonate at distinct chemical shifts. The carbon C-2, bonded to chlorine and two nitrogen atoms, and C-4, bonded to the difluoromethoxy group and nitrogen, would be the most downfield. The C-5 and C-6 carbons would appear at higher field strengths. The difluoromethoxy carbon (-OCHF₂) would exhibit a characteristic triplet in the proton-coupled ¹³C spectrum due to the one-bond carbon-fluorine coupling. Gauge-Including Atomic Orbital (GIAO) methods are often used in computational chemistry to calculate theoretical NMR chemical shifts, which can then be compared with experimental results for confirmation. nih.gov
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool for characterization. The difluoromethoxy group would produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the geminal proton (-OCHF₂). The chemical shift of fluorine is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational analysis. nih.gov The chemical shift standard for ¹⁹F NMR is typically fluorotrichloromethane (CFCl₃). nih.gov
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine H-5 | ~7.5 - 8.5 | Doublet (d) | ³JHH ≈ 4-6 |
| Pyrimidine H-6 | ~8.5 - 9.0 | Doublet (d) | ³JHH ≈ 4-6 |
| -OCHF₂ | ~6.5 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 |
| Pyrimidine C-2 | ~160 - 165 | Singlet | - |
| Pyrimidine C-4 | ~165 - 170 | Triplet (t) | ²JCF ≈ 20-30 |
| Pyrimidine C-5 | ~115 - 125 | Singlet | - |
| Pyrimidine C-6 | ~155 - 160 | Singlet | - |
| -OCHF₂ | ~110 - 120 | Triplet (t) | ¹JCF ≈ 240-260 |
| -OCHF₂ | ~ -75 to -90 | Doublet (d) | ²JFH ≈ 50-60 |
To confirm the assignments made from 1D NMR and to establish the connectivity of the molecule, various 2D NMR experiments are indispensable. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between scalar-coupled protons. emerypharma.com A cross-peak would be expected between the pyrimidine protons H-5 and H-6, confirming their adjacent positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H-5 and C-5, H-6 and C-6, and the -OCHF₂ proton with its corresponding carbon, confirming the direct C-H bonds. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, which is vital for conformational analysis. For a relatively rigid molecule like this compound, NOESY could help determine the preferred orientation of the difluoromethoxy group relative to the pyrimidine ring.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's bonds. nih.gov The spectra of substituted pyrimidines are well-studied, allowing for the assignment of characteristic bands. ias.ac.inijfans.org
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the stretching and bending vibrations of the molecule. Key expected bands include:
C-H stretching: Aromatic C-H stretches from the pyrimidine ring typically appear above 3000 cm⁻¹.
C=N and C=C stretching: The pyrimidine ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. ias.ac.in
C-F stretching: The C-F bonds of the difluoromethoxy group would give rise to very strong, characteristic absorptions in the 1100-1000 cm⁻¹ range.
C-O stretching: The ether C-O linkage would show a strong band, typically around 1250-1150 cm⁻¹.
C-Cl stretching: The C-Cl stretch is expected in the 800-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The symmetric ring breathing modes of the pyrimidine ring are often strong in the Raman spectrum. nih.gov Theoretical calculations, such as DFT, are frequently used to predict and help assign the vibrational frequencies observed in experimental IR and Raman spectra. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Pyrimidine Ring (C=N, C=C) Stretches | 1600 - 1400 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1250 - 1150 | Strong |
| C-F Stretches | 1100 - 1000 | Very Strong |
| Pyrimidine Ring Breathing | 1000 - 950 | Medium (Often strong in Raman) |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern under ionization.
For this compound (C₅H₃ClF₂N₂O), the exact mass can be calculated. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of this peak. Due to the presence of chlorine, there will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.
The fragmentation of pyrimidine derivatives often involves the loss of substituents and cleavage of the ring. sapub.orgresearchgate.net Plausible fragmentation pathways for this compound could include:
Loss of the difluoromethoxy group: [M - OCHF₂]⁺
Loss of a chlorine radical: [M - Cl]⁺
Loss of a difluoromethyl radical: [M - CHF₂]⁺
Cleavage of the pyrimidine ring, leading to smaller charged fragments.
High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula. mdpi.com
| Ion | Proposed Structure/Fragment | m/z (for ³⁵Cl) | Significance |
|---|---|---|---|
| [M]⁺ | Molecular Ion | 180 | Confirms molecular weight. Shows [M+2] peak at 182. |
| [M - Cl]⁺ | Loss of chlorine | 145 | Common fragmentation for chloro-heterocycles. |
| [M - OCHF₂]⁺ | Loss of difluoromethoxy group | 113 | Cleavage of the ether bond. |
| [M - CHF₂]⁺ | Loss of difluoromethyl radical | 129 | Fragmentation of the substituent. |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. This information is invaluable for understanding the molecule's conformation and physical properties in the solid phase. To date, the crystal structure of this specific compound has not been reported in the searched literature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information that complements experimental data. ijcce.ac.irresearchgate.net
Key applications of DFT for this molecule include:
Geometry Optimization: Calculation of the lowest-energy molecular structure, providing theoretical bond lengths and angles that can be compared with X-ray data if available. physchemres.org
Vibrational Frequency Calculation: Prediction of IR and Raman spectra. The calculated frequencies, when appropriately scaled, can aid in the assignment of experimental vibrational bands. ijcce.ac.ir
NMR Chemical Shift Calculation: Theoretical prediction of ¹H and ¹³C chemical shifts, which serves as a valuable tool for assigning experimental NMR spectra. nih.gov
Electronic Property Analysis: DFT allows for the visualization and analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions. researchgate.net
Molecular Geometry Optimization and Vibrational Frequency Analysis
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest potential energy. researchgate.net This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. rsc.orgnih.govnih.gov The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These values are representative examples and not derived from an actual calculation for the specific molecule.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-Cl | 1.74 |
| C4-O | 1.35 | |
| O-C(methoxy) | 1.42 | |
| C(methoxy)-F | 1.36 | |
| N1-C2 | 1.33 | |
| C5-C6 | 1.39 | |
| **Bond Angle (°) ** | Cl-C2-N1 | 115.0 |
| O-C4-N3 | 123.0 | |
| C4-O-C(methoxy) | 118.0 |
Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Note: These values are representative examples and not derived from an actual calculation for the specific molecule.)
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100 | C-H stretch (pyrimidine ring) |
| ~1600 | C=N/C=C ring stretch |
| ~1450 | Pyrimidine ring stretch |
| ~1200 | C-O-C stretch |
| ~1100 | C-F stretch |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netwikipedia.org A small gap suggests the molecule is more reactive and can be easily excited. wikipedia.org
For this compound, the HOMO is expected to be distributed over the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO would likely be concentrated on the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the electronegative chloro and difluoromethoxy substituents. This distribution influences the molecule's reactivity in processes like nucleophilic substitution. researchgate.netnih.gov
Table 3: Illustrative Frontier Molecular Orbital Properties (Note: These values are representative examples and not derived from an actual calculation for the specific molecule.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is used to predict how a molecule will interact with other chemical species, particularly identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is color-coded: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. wolfram.com
In the case of this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the difluoromethoxy group due to their lone pairs of electrons. These sites would be the most likely points for protonation or interaction with electrophiles. Conversely, positive potential would likely be found on the hydrogen atoms and the carbon atom attached to the chlorine, indicating susceptibility to nucleophilic attack.
Theoretical Prediction of Non-Linear Optical (NLO) Behavior
Molecules with significant charge separation and high polarizability can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. rsc.org Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov Pyrimidine derivatives, with their electron-deficient ring system, can be functionalized with donor and acceptor groups to enhance their NLO response. rsc.org
For this compound, the combination of the electron-withdrawing chloro and difluoromethoxy groups on the π-deficient pyrimidine ring could lead to interesting NLO properties. DFT calculations can provide quantitative predictions of its dipole moment (μ), polarizability, and hyperpolarizability tensors. The magnitude of the total first hyperpolarizability (β_tot) is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net
Table 4: Illustrative Calculated NLO Properties (Note: These values are representative examples and not derived from an actual calculation for the specific molecule.)
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) in Debye | 3.5 D |
| Mean Polarizability (α) in esu | 15 x 10⁻²⁴ esu |
Molecular Dynamics Simulations and Conformational Analysis
While geometry optimization finds a single, static low-energy structure, molecules are dynamic systems. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. nih.gov
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. escholarship.orgchemrxiv.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. wuxiapptec.com
For this compound, a common reaction to study would be nucleophilic aromatic substitution (S_NAr), where a nucleophile replaces the chlorine atom at the C2 position. wuxiapptec.com Computational studies could model the approach of a nucleophile (e.g., an alkoxide or amine), calculate the structure and energy of the Meisenheimer intermediate, and locate the transition states for both the formation and collapse of this intermediate. Such studies can explain the regioselectivity of reactions and predict how substituents influence reactivity. wuxiapptec.comrsc.org
Advanced Applications in Organic Synthesis
2-Chloro-4-(difluoromethoxy)pyrimidine as a Key Building Block and Intermediate in Multi-Step Syntheses
This compound serves as a crucial intermediate in the construction of more complex molecular architectures. Halogenated pyrimidines are excellent starting materials for introducing various aryl, alkyl, or heteroaryl groups into the pyrimidine (B1678525) ring. researchgate.net The chlorine atom at the C-2 position is susceptible to nucleophilic substitution and cross-coupling reactions, making it a handle for elaboration in multi-step synthetic sequences. google.com This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, systematically building complexity.
The general utility of chloropyrimidines as intermediates is well-documented. For instance, compounds like 2-chloro-4,6-dimethoxypyrimidine (B81016) are recognized as highly valuable building blocks for developing complex heterocyclic structures and are instrumental in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Similarly, 2-trichloromethyl-4-chloropyrimidines have been used as versatile intermediates in substitution reactions to create a variety of pyrimidine derivatives. thieme.de The chemical character of the chlorine atom at the C-2 position allows for multiple reaction types, including substitution and coupling, establishing its role as a vital chemical intermediate in the agrochemical and pharmaceutical fields. google.com
The synthesis of various 2,4-disubstituted pyrimidine derivatives often proceeds through a sequential substitution pattern, where the reactivity of the chloro groups is exploited. nih.gov This step-wise approach is fundamental in multi-step syntheses, enabling the controlled introduction of different functional groups to build a target molecule.
Below is a table illustrating the types of reactions where chloropyrimidine intermediates are fundamental.
| Reaction Type | Reagent/Catalyst | Resulting Structure | Significance |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-pyrimidines | Introduction of key pharmacophoric groups |
| Suzuki Coupling | Boronic Acids / Pd Catalyst | 2-Aryl/Heteroaryl-pyrimidines | Formation of C-C bonds, biaryl structures |
| Buchwald-Hartwig Amination | Amines / Pd Catalyst | 2-Amino-pyrimidines | Formation of C-N bonds under mild conditions |
| Sonogashira Coupling | Terminal Alkynes / Pd/Cu Catalysts | 2-Alkynyl-pyrimidines | Formation of C-C triple bonds |
Role as a Privileged Scaffold for Molecular Diversification
The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to a molecular framework that is able to provide ligands for more than one type of biological receptor or enzyme by making specific structural modifications. mdpi.com The pyrimidine core is a fundamental component of DNA and RNA and is present in numerous natural products and synthetic drugs, making it an attractive starting point for drug discovery. nih.govelsevierpure.com
This compound embodies this concept perfectly. The pyrimidine ring serves as the core framework, while the two distinct positions (C-2 and C-4) allow for systematic modification and molecular diversification. The reactive chlorine at C-2 is a primary site for introducing a wide array of substituents via nucleophilic substitution or cross-coupling reactions. researchgate.netrsc.org This allows for the creation of large libraries of related compounds, which can then be screened for biological activity against various targets.
The difluoromethoxy group at the C-4 position is also significant. It acts as a bioisostere for other functional groups and can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The strong electron-withdrawing nature of this group also influences the reactivity of the pyrimidine ring, particularly the C-2 position.
The development of pyridine- and pyrimidine-based anticancer agents often relies on the structural modification of these core structures, including substitution with different moieties and rings. nih.govelsevierpure.com This highlights the role of compounds like this compound as a platform for generating novel drug candidates.
| Target Class | Example of Pyrimidine-Based Inhibitor | Therapeutic Area |
| Protein Kinases | EGFR Inhibitors | Oncology nih.gov |
| Cholinesterases | N-benzyl-2-thiomorpholinopyrimidin-4-amine | Neurodegenerative Diseases nih.gov |
| Various Enzymes | Dihydropyrimidine compounds | Oncology nih.gov |
Development of New Synthetic Methodologies Facilitated by the Compound's Unique Reactivity
The distinct electronic properties of this compound have facilitated the development of new and efficient synthetic methodologies. The reactivity of halopyrimidines is a subject of considerable interest, with the electron-deficient character of the pyrimidine ring making nucleophilic aromatic substitution (SNAr) a common approach for synthesis. researchgate.net
Research into the reactivity of dichloropyrimidines has shown that the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. researchgate.net However, the presence of the strongly electron-withdrawing difluoromethoxy group at C-4 in the title compound significantly influences the electron density of the ring, potentially altering this reactivity profile and allowing for selective reactions.
Modern synthetic methods are often employed to enhance reaction efficiency and control selectivity. For example, microwave-assisted synthesis has been successfully used to prepare pyrimidine derivatives, demonstrating a significant improvement over conventional heating methods in terms of reaction time and efficiency. rsc.orgnih.govnih.gov Such techniques are valuable for the rapid synthesis of compound libraries based on the this compound scaffold.
Furthermore, the use of specific reagents like organolithiums has enabled the regioselective synthesis of new pyrimidine derivatives that might be difficult to access through standard nucleophilic substitution. researchgate.net The unique reactivity of the C-Cl bond in this compound makes it a suitable substrate for exploring novel transition-metal-catalyzed cross-coupling reactions, expanding the toolkit available to synthetic chemists for functionalizing the pyrimidine core.
| Synthetic Method | Key Advantage | Application to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Efficient library synthesis via SNAr reactions at the C-2 position. rsc.orgnih.gov |
| Organometallic Reagents | High regioselectivity, introduction of hydrophobic groups | Potential for selective functionalization if standard methods fail. researchgate.net |
| Transition-Metal Catalysis | Broad substrate scope, mild conditions | Access to a wide range of C-C and C-heteroatom-coupled products. |
Application in Ligand Design and Catalyst Development in Organic Reactions
The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the pyrimidine scaffold to be incorporated into the design of ligands for transition metal catalysis. The electronic properties of the ligand are critical for tuning the reactivity and selectivity of the metal catalyst.
The presence of both a chloro and a difluoromethoxy substituent significantly impacts the electron density of the pyrimidine ring. These electron-withdrawing groups decrease the basicity of the nitrogen atoms, which in turn modifies the electron-donating ability of the pyrimidine when it acts as a ligand. This modulation is a key strategy in catalyst development, as it allows for the fine-tuning of a catalyst's electronic and steric properties to optimize its performance in a specific organic transformation.
While direct application of this compound as a ligand is not extensively documented, the broader class of pyranopyrimidines has been synthesized using a variety of hybrid catalysts, including organocatalysts and metal catalysts. nih.gov This indicates the compatibility of the pyrimidine core within catalytic systems. The development of ligands based on this scaffold could lead to new catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. The ability to easily modify the scaffold at the C-2 position would allow for the synthesis of a family of related ligands, enabling the systematic investigation of ligand effects on catalytic activity.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for Difluoromethoxy Pyrimidines
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. nih.govrasayanjournal.co.ineurekaselect.com Future research in the synthesis of 2-Chloro-4-(difluoromethoxy)pyrimidine and its analogs will likely prioritize the development of novel and sustainable routes that address the limitations of traditional methods, which often involve harsh reagents and generate significant waste.
Key areas of development are expected to include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-oxygen bonds under mild conditions. nih.govresearchgate.net Future synthetic strategies could leverage this technology for the direct C-H difluoromethoxylation of pyrimidine (B1678525) precursors or for the construction of the pyrimidine ring from difluoromethoxylated building blocks. nih.govresearchgate.netrsc.org These methods offer the potential for high functional group tolerance and reduced energy consumption.
Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Designing an MCR for the synthesis of difluoromethoxy pyrimidines would represent a significant advancement in efficiency and sustainability.
Use of Greener Solvents and Catalysts: A shift towards the use of biodegradable solvents, or even solvent-free reaction conditions, is anticipated. rasayanjournal.co.inpowertechjournal.com Furthermore, the development of reusable, non-toxic catalysts will be crucial in minimizing the environmental impact of synthesis. powertechjournal.com
Alternative Fluorinating Reagents: Research into new difluoromethoxylating agents that are safer and more cost-effective than traditional reagents will be a key enabler for more sustainable synthetic processes.
A comparative look at conventional versus potential green synthetic approaches is presented in the table below.
| Aspect | Conventional Synthetic Methods | Future Sustainable Approaches |
|---|---|---|
| Energy Input | Often require high temperatures and pressures. | Utilization of ambient temperature reactions, microwave irradiation, or photochemistry. rasayanjournal.co.in |
| Reagents | Use of hazardous and toxic reagents. | Development and use of safer, more environmentally benign reagents. |
| Solvents | Reliance on volatile and often toxic organic solvents. | Application of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.in |
| Atom Economy | Often multi-step syntheses with lower atom economy. | Emphasis on multicomponent reactions and catalytic cycles to maximize atom economy. nih.gov |
| Waste Generation | Production of significant amounts of hazardous waste. | Minimization of waste through catalytic processes and efficient reaction design. |
Exploration of Unconventional Reactivity Profiles and Novel Transformations
The interplay between the electron-deficient pyrimidine ring, the chloro leaving group, and the unique electronic properties of the difluoromethoxy substituent presents opportunities for discovering novel chemical transformations.
Future research is expected to delve into:
Nucleophilic Aromatic Substitution (SNAr) Reactivity: While SNAr at the 4-position is the expected reactivity, a deeper, quantitative understanding of the factors governing this selectivity over the 2-position is an area for further investigation. The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack. The regioselectivity of these reactions is a key aspect to be explored, with the C4 position generally being more reactive than the C2 position in similar systems. stackexchange.com
Radical-Mediated Reactions: The difluoromethyl group can participate in radical reactions. rsc.org Exploring the radical-mediated functionalization of the difluoromethoxy group itself or its influence on radical reactions at the pyrimidine core could lead to new synthetic methodologies.
Metal-Catalyzed Cross-Coupling Reactions: While the chloro group at the 2-position is generally less reactive in SNAr, it can be activated for cross-coupling reactions using transition metal catalysts. This could enable the introduction of a wide range of substituents at this position.
Ring Transformation Reactions: Pyrimidine rings can undergo transformations into other heterocyclic systems under certain conditions. Investigating the influence of the difluoromethoxy group on such rearrangements could lead to the discovery of novel synthetic routes to other important heterocyclic scaffolds.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for reactions involving hazardous reagents or intermediates. semanticscholar.orgthieme-connect.de
The future integration of these technologies in the context of this compound will likely involve:
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound can lead to improved reaction control, enhanced safety, and easier scale-up. nih.govtib.eu Flow reactors are particularly well-suited for handling hazardous reagents like fluorinating agents. vapourtec.com The use of 3D printed photoflow reactors for the synthesis of CHF2-containing heterocycles showcases the potential of this technology. nih.gov
Automated Reaction Optimization: Automated platforms can be employed to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, stoichiometry) to identify optimal synthetic protocols in a high-throughput manner.
In-line Analysis and Purification: The integration of in-line analytical techniques (e.g., NMR, IR, mass spectrometry) into flow systems allows for real-time reaction monitoring and optimization. This can be coupled with automated purification systems to streamline the entire synthetic workflow.
The potential benefits of adopting flow chemistry for the synthesis of difluoromethoxy pyrimidines are summarized below.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Handling of large volumes of hazardous materials can be risky. | Small reaction volumes and better heat dissipation enhance safety. semanticscholar.org |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Scalability is often achieved by running the process for a longer duration. nih.gov |
| Reaction Control | Less precise control over temperature, mixing, and reaction time. | Precise control over reaction parameters, leading to higher reproducibility. nih.gov |
| Efficiency | Can be less efficient due to slower heat and mass transfer. | Improved heat and mass transfer can lead to faster reaction times and higher yields. nih.gov |
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for understanding and predicting chemical reactivity. researchgate.netnih.govijcce.ac.ir
In the context of this compound, advanced computational modeling can be applied to:
Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways and transition states for various potential reactions, allowing for the prediction of the most likely products and the regioselectivity of reactions like nucleophilic aromatic substitution. wuxiapptec.comchemrxiv.org This can help in the rational design of synthetic routes and in understanding unexpected reactivity.
Designing Novel Catalysts: Computational screening can be employed to identify and design new catalysts for the sustainable synthesis of difluoromethoxy pyrimidines. By modeling the interaction between the catalyst, substrates, and reagents, it is possible to predict catalytic activity and selectivity.
Understanding Electronic Properties: Computational methods can provide detailed insights into the electronic structure of this compound, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges. ijcce.ac.irjchemrev.com This information is crucial for understanding its reactivity and for designing molecules with desired properties.
In Silico Drug Design: For medicinal chemistry applications, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets. nih.govnih.govnih.gov
The application of computational modeling offers a powerful, predictive approach to guide experimental work, saving time and resources while accelerating the pace of discovery in the chemistry of difluoromethoxy pyrimidines.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-(difluoromethoxy)pyrimidine?
A plausible method involves nucleophilic substitution at the 4-position of the pyrimidine ring. For example, reacting 2-chloro-4-hydroxypyrimidine with difluoromethyl halides (e.g., ClCFO− or BrCFO−) under basic conditions (e.g., KCO in DMF) at 60–80°C . Optimization of reaction time and temperature is critical to minimize side products like dehalogenation or over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is typically employed .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical techniques include:
- NMR : H and C NMR to verify substitution patterns (e.g., difluoromethoxy CFO resonance at ~110–120 ppm in F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns for Cl and F .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Store waste in labeled containers for halogenated organic compounds and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example:
- The 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the pyrimidine ring and difluoromethoxy substituent.
- Frontier molecular orbital (FMO) analysis predicts HOMO-LUMO gaps, guiding catalyst selection for cross-coupling reactions .
Q. How to address contradictory data in reaction yields during scale-up synthesis?
Common issues and solutions:
- Low Yield : Trace moisture may deactivate bases (e.g., KCO). Use molecular sieves or anhydrous solvents.
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equivalents of difluoromethylating agent) and monitor reaction progress via TLC.
- Temperature Sensitivity : Use controlled heating (e.g., microwave-assisted synthesis) for reproducibility .
Q. What strategies enhance the compound’s stability in aqueous media for biological assays?
- Lyophilization : Freeze-dry the compound to prevent hydrolysis of the difluoromethoxy group.
- Buffered Solutions : Use pH 7.4 phosphate-buffered saline (PBS) with 5% DMSO as a co-solvent to improve solubility and stability .
Q. How does the difluoromethoxy group influence bioactivity compared to other substituents?
- The CFO group enhances metabolic stability by resisting oxidative degradation compared to methoxy (OCH) .
- In kinase inhibition assays, the electronegativity of CFO improves binding affinity to ATP pockets, as observed in related pyrimidine derivatives .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
